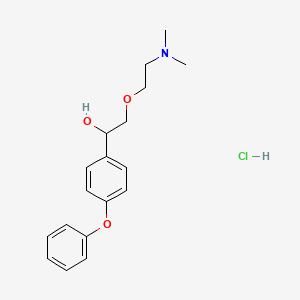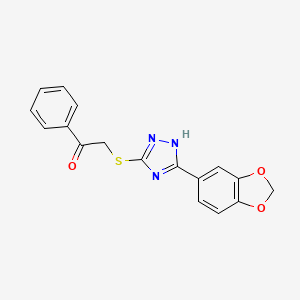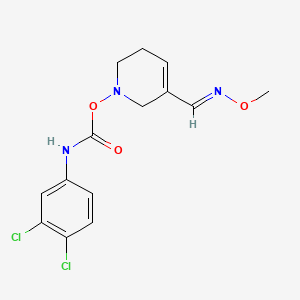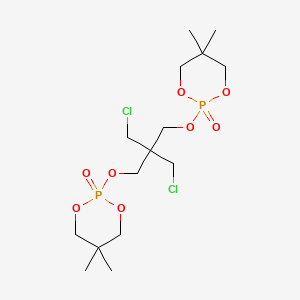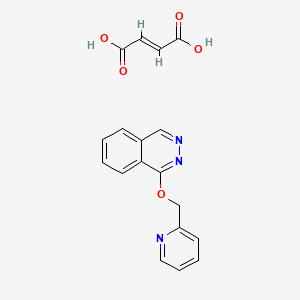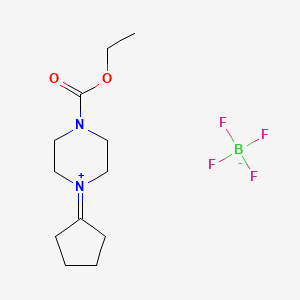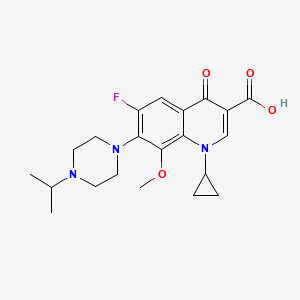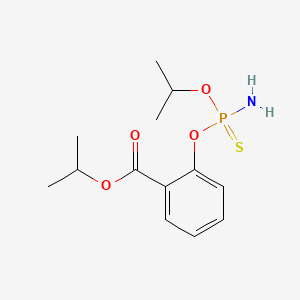
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with phosphinothioyl and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphinothioyl chloride in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include continuous flow techniques to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinothioyl groups into molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester share structural similarities but differ in functional groups.
Phosphinothioyl compounds: Other compounds containing the phosphinothioyl group can be compared based on their reactivity and applications.
Uniqueness
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is unique due to the combination of benzoic acid with phosphinothioyl and amino groups, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
97586-76-0 |
|---|---|
Molekularformel |
C13H20NO4PS |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
propan-2-yl 2-[amino(propan-2-yloxy)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C13H20NO4PS/c1-9(2)16-13(15)11-7-5-6-8-12(11)18-19(14,20)17-10(3)4/h5-10H,1-4H3,(H2,14,20) |
InChI-Schlüssel |
XCMCLKFNNWNPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


